molecular formula C32H46N2O10 B14632644 (E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde CAS No. 56138-52-4

(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde

Cat. No.: B14632644
CAS No.: 56138-52-4
M. Wt: 618.7 g/mol
InChI Key: XMGPACQOOGHCTB-WXXKFALUSA-N
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Description

(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butenedioic acid moiety and a benzaldehyde group linked through a hydroxypropoxy bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde typically involves multiple steps. One common method includes the following steps:

    Formation of the butenedioic acid moiety: This can be achieved through the oxidation of butene using a suitable oxidizing agent.

    Synthesis of the benzaldehyde group: This involves the formylation of a benzene derivative.

    Linking the two moieties: The final step involves the reaction of the butenedioic acid with the benzaldehyde derivative in the presence of a suitable catalyst to form the hydroxypropoxy bridge.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzaldehyde moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzaldehyde derivatives.

Scientific Research Applications

(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Modulating signaling pathways: Affecting cellular communication and function.

    Interacting with receptors: Altering receptor activity and downstream effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-but-2-enedioic acid derivatives: Compounds with similar butenedioic acid moieties.

    Benzaldehyde derivatives: Compounds with similar benzaldehyde groups.

Uniqueness

(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

56138-52-4

Molecular Formula

C32H46N2O10

Molecular Weight

618.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-[3-(tert-butylamino)-2-hydroxypropoxy]benzaldehyde

InChI

InChI=1S/2C14H21NO3.C4H4O4/c2*1-14(2,3)15-8-12(17)10-18-13-6-4-5-11(7-13)9-16;5-3(6)1-2-4(7)8/h2*4-7,9,12,15,17H,8,10H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

XMGPACQOOGHCTB-WXXKFALUSA-N

Isomeric SMILES

CC(C)(C)NCC(COC1=CC=CC(=C1)C=O)O.CC(C)(C)NCC(COC1=CC=CC(=C1)C=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC(=C1)C=O)O.CC(C)(C)NCC(COC1=CC=CC(=C1)C=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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